2-Chloro-4-(cyclopropylmethoxy)pyrimidin-5-amine
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Overview
Description
2-Chloro-4-(cyclopropylmethoxy)pyrimidin-5-amine is a chemical compound with the molecular formula C8H10ClN3O. It is a pyrimidine derivative, characterized by the presence of a chloro group at the second position, a cyclopropylmethoxy group at the fourth position, and an amine group at the fifth position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(cyclopropylmethoxy)pyrimidin-5-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of the Chloro Group: Chlorination at the second position of the pyrimidine ring can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced via a nucleophilic substitution reaction using cyclopropylmethanol and a suitable base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amine positions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution at the chloro position can yield various substituted pyrimidines .
Scientific Research Applications
2-Chloro-4-(cyclopropylmethoxy)pyrimidin-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of bioactive compounds with potential therapeutic effects.
Medicine: The compound is investigated for its potential use in drug discovery and development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-4-(cyclopropylmethoxy)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: Similar in structure but with a bromo group instead of a cyclopropylmethoxy group.
2,4-Dichloro-5-methylpyrimidine: Similar pyrimidine core but with different substituents.
Uniqueness: 2-Chloro-4-(cyclopropylmethoxy)pyrimidin-5-amine is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H10ClN3O |
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Molecular Weight |
199.64 g/mol |
IUPAC Name |
2-chloro-4-(cyclopropylmethoxy)pyrimidin-5-amine |
InChI |
InChI=1S/C8H10ClN3O/c9-8-11-3-6(10)7(12-8)13-4-5-1-2-5/h3,5H,1-2,4,10H2 |
InChI Key |
SCWYGCZQDZTWKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=NC(=NC=C2N)Cl |
Origin of Product |
United States |
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